molecular formula C8H12B2O4 B3338713 (2,5-Dimethyl-1,4-phenylene)diboronic acid CAS No. 90085-60-2

(2,5-Dimethyl-1,4-phenylene)diboronic acid

Cat. No.: B3338713
CAS No.: 90085-60-2
M. Wt: 193.81 g/mol
InChI Key: CGCUBHLGWWXABY-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1,4-phenylene)diboronic acid (CAS: 540536-02-5 or 90085-60-2) is a diboronic acid derivative featuring a para-substituted phenylene core with methyl groups at the 2- and 5-positions. Its molecular formula is C₈H₁₂B₂O₄, and it serves as a critical building block in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and macrocyclic structures. For instance, it was successfully employed in the synthesis of DBDMDB[7], a flexible alkylene-bridged distyrylbenzene derivative with applications in crystal engineering and optoelectronic materials. The methyl substituents modulate steric and electronic properties, enhancing solubility and reactivity in polymerization compared to bulkier analogs.

Properties

IUPAC Name

(4-borono-2,5-dimethylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12B2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4,11-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCUBHLGWWXABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)B(O)O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623234
Record name (2,5-Dimethyl-1,4-phenylene)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90085-60-2
Record name (2,5-Dimethyl-1,4-phenylene)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-1,4-phenylene)diboronic acid typically involves the borylation of 2,5-dimethyl-1,4-dibromobenzene. This reaction is often carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where bis(pinacolato)diboron is used as the boron source .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethyl-1,4-phenylene)diboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted phenyl derivatives, phenols, and various boron-containing compounds .

Scientific Research Applications

(2,5-Dimethyl-1,4-phenylene)diboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of boron-containing drugs and diagnostic agents.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including boron-doped semiconductors and catalysts[][4].

Mechanism of Action

The mechanism by which (2,5-Dimethyl-1,4-phenylene)diboronic acid exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions can lead to the formation of boronate esters with diols, which is a key step in many of its applications. The compound’s reactivity is influenced by the electronic properties of the dimethyl-substituted benzene ring, which can modulate its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Diboronic Acid Compounds

Substituent Effects: Methyl vs. Methoxy Groups

(2,5-Dimethoxy-1,4-phenylene)diboronic Acid
  • Structure : Methoxy (-OCH₃) groups replace methyl (-CH₃) at the 2- and 5-positions (C₈H₁₂B₂O₆).
  • Synthesis : Produced via dibromination of 1,4-dimethoxybenzene, Grignard reagent formation, and borate ester hydrolysis (31% yield).
  • Reactivity : Despite structural similarity, methoxy groups introduce steric hindrance and electronic effects that impede polymerization. Attempts to copolymerize with 1,4-dibromotriptycenediol yielded only oligomers due to steric clashes between adjacent aryl units.
  • Applications : Used in luminescent conjugated microporous polymers (Tx-CMP-2) for picric acid detection, where methoxy groups enhance electron-donating properties and sensing selectivity.
Key Differences:
  • Steric Profile : Methyl groups are less bulky than methoxy, enabling efficient cross-coupling in (2,5-dimethyl) derivatives.
  • Electronic Effects: Methoxy groups are stronger electron donors, altering charge transport in polymers but complicating synthesis.

Heterocyclic Analogs: Thiophene and Thiadiazole Derivatives

Thiophene-2,5-diyldiboronic Acid (CAS: 26076-46-0)
  • Structure : Thiophene ring replaces benzene, with boronic acids at 2- and 5-positions (C₄H₆B₂O₄S).
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic Acid
  • Structure : Thiadiazole core with boronic acids at 4- and 7-positions.
  • Applications : Acts as a bridge synthon in multi-layer 3D chiral frameworks. The thiadiazole ring’s electron-deficient nature facilitates charge transfer, unlike the electron-neutral phenylene core.

Anthracene-Based Diboronic Acids

Acetylated Trifluoromethyl Diboronic Acid Anthracene (AcTDA)
  • Structure : Anthracene core with boronic acids and acetyl/trifluoromethyl groups.
  • Performance: Exhibits a 90-nm Stokes shift and 20% higher glucose association constant than non-acetylated analogs. The extended aromatic system improves fluorescence properties for medical sensing.
  • Comparison : While (2,5-dimethyl) derivatives are suited for polymers, anthracene-based analogs excel in bioimaging due to superior optical properties.

Fluorinated Derivatives

(2,5-Difluoro-1,4-phenylene)diboronic Acid
  • Structure : Fluorine atoms replace methyl groups (C₆H₄B₂O₄F₂).
  • Electronic Effects: Fluorine’s electronegativity increases boronic acid Lewis acidity, enhancing diol binding (e.g., glucose).

Quantitative Comparison of Key Properties

Compound Substituents Key Applications Polymerization Efficiency Glucose Kₐ (M⁻¹) Stokes Shift (nm)
(2,5-Dimethyl-1,4-phenylene) -CH₃ Conjugated polymers High N/A N/A
(2,5-Dimethoxy-1,4-phenylene) -OCH₃ Sensing polymers Low N/A N/A
AcTDA Anthracene Glucose sensing N/A ~1,800 90
Sensor 8 (n=8 spacer) Alkyl spacer Glucose sensing N/A 960 N/A

Biological Activity

(2,5-Dimethyl-1,4-phenylene)diboronic acid is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. This article explores its biological activity, focusing on its applications in drug development, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C8H12B2O4
  • CAS Number: 90085-60-2
  • Structure: The compound features two boronic acid groups attached to a dimethyl-substituted benzene ring, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form boronate esters with diols. This reaction is crucial for its applications in drug design and therapeutic interventions. The compound's mechanism can be summarized as follows:

  • Formation of Boronate Esters: The boronic acid groups react with diols present in biological systems, leading to the formation of stable boronate esters.
  • Target Interactions: These interactions can modulate various biochemical pathways, making it useful in developing targeted therapies, especially in oncology.

Boron Neutron Capture Therapy (BNCT)

One of the most promising applications of this compound is in Boron Neutron Capture Therapy (BNCT), a treatment for cancer. BNCT involves the selective uptake of boron-containing compounds by tumor cells followed by neutron irradiation, leading to localized cell destruction.

Research Findings:

  • Studies have indicated that compounds similar to this compound can significantly enhance the efficacy of BNCT by improving boron delivery to tumor sites .

Anticancer Activity

Recent research has highlighted the anticancer potential of boronic acids. A study involving a related compound demonstrated a high cytotoxic effect on cancer cell lines while showing minimal toxicity to healthy cells. This suggests that this compound may exhibit similar properties.

Key Findings:

  • The compound was assessed for its cytotoxicity against various cancer cell lines with an IC50 value indicating significant effectiveness .

Case Studies

  • Synthesis and Characterization:
    • A study synthesized a novel boronic ester derived from phenyl boronic acid and quercetin, demonstrating enhanced biological activity compared to quercetin alone. This highlights the potential for modifying boronic acids to improve their therapeutic efficacy .
  • Enzyme Inhibition:
    • Research indicates that boronic acids can inhibit various enzymes involved in cancer progression and metabolic disorders. For instance, moderate acetylcholinesterase inhibition was noted alongside potent butyrylcholinesterase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,5-Dimethyl-1,4-phenylene)diboronic acid
Reactant of Route 2
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(2,5-Dimethyl-1,4-phenylene)diboronic acid

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